
Taraxerone
Overview
Description
Taraxerone is a naturally occurring pentacyclic triterpenoid compound. . This compound is known for its diverse biological activities and has been extensively studied for its potential medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of taraxerone can be challenging due to its complex pentacyclic structure. One reported method involves the partial synthesis from α- and β-amyrin. This process includes exposing an ethanolic solution of α- and β-amyrin to sunlight for an extended period, followed by saponification to yield this compound .
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from plant sources. For example, this compound can be isolated from the roots of Clitoria ternatea (butterfly pea) using Agrobacterium-transformed root cultures. This method has been shown to produce higher yields of this compound compared to natural roots .
Chemical Reactions Analysis
Types of Reactions: Taraxerone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often use halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Anti-Inflammatory Properties
Taraxerone exhibits potent anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research indicates that it can inhibit the activation of the NF-κB signaling pathway and disrupt the NLRP3 inflammasome signaling pathway, which are critical in mediating inflammation. A study demonstrated that this compound significantly reduced levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in sepsis-induced acute lung injury models, indicating its protective role against oxidative stress and inflammation .
Table 1: Summary of Anti-Inflammatory Effects of this compound
Study Reference | Model Used | Key Findings |
---|---|---|
Sepsis-induced ALI mice | Inhibited ROS and MDA levels; activated SIRT1 | |
RAW264.7 macrophages | Suppressed IL-6 production and macrophage activation |
Antitumor Activity
This compound has demonstrated promising antitumor effects across various cancer types. In vitro studies have shown that it induces apoptosis in non-small cell lung cancer cells (A-549) and gastric adenocarcinoma cells by promoting cell cycle arrest and inhibiting proliferation. The mechanisms involve modulation of key signaling pathways, such as the PI3K/AKT pathway .
Table 2: Antitumor Effects of this compound
Cancer Type | Mechanism of Action | Reference |
---|---|---|
Non-small cell lung cancer | Induces apoptosis; inhibits proliferation | |
Gastric adenocarcinoma | G1 phase arrest; apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as protozoan parasites. For instance, this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Table 3: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 15.6 µg/mL | |
Escherichia coli | 62.5 µg/mL | |
Giardia lamblia | IC50: 16.11 µg/mL |
Immunomodulatory Effects
This compound also exhibits immunomodulatory properties, affecting immune cell activity. Studies have shown that it can suppress the proliferation of peripheral blood mononuclear cells (PBMCs) and modulate cytokine production, particularly interleukins IL-4 and IL-6 . This suggests a potential role in managing allergic disorders and autoimmune diseases.
Table 4: Immunomodulatory Effects of this compound
Cell Type | Effect Observed | Reference |
---|---|---|
PBMCs | Suppressed proliferation | |
RAW264.7 macrophages | Reduced IL-4 and IL-6 production |
Potential Therapeutic Applications
Given its diverse biological activities, this compound is being investigated for various therapeutic applications:
- Respiratory Diseases: Its anti-inflammatory properties may be beneficial in managing conditions like acute lung injury.
- Cancer Therapy: The ability to induce apoptosis in cancer cells positions this compound as a candidate for adjunctive cancer therapies.
- Infectious Diseases: Its antimicrobial activity could be harnessed to develop new treatments for bacterial infections.
Mechanism of Action
The mechanism of action of taraxerone involves its interaction with various molecular targets and pathways. For example, this compound has been shown to exert its antipulmonary fibrosis effects through the Smad signaling pathway and antioxidant stress response in a Sirtuin1-dependent manner. It activates Sirtuin1, which binds to Smad3, reducing its phosphorylation and nuclear translocation, ultimately inhibiting the transcription of fibrotic factors .
Comparison with Similar Compounds
Taraxerol: Another pentacyclic triterpenoid with similar anti-inflammatory and antioxidant properties.
β-Amyrin: A precursor for the synthesis of various triterpenoids, known for its anti-inflammatory effects.
Lupeol: Exhibits anti-inflammatory, antioxidant, and anticancer properties.
Taraxerone stands out due to its specific interactions with molecular targets and its potential therapeutic applications in conditions such as pulmonary fibrosis.
Biological Activity
Taraxerone, a triterpene compound found in various plants, has garnered attention for its diverse biological activities. This article explores the immunomodulatory, antioxidant, antimicrobial, and anti-inflammatory properties of this compound, supported by research findings and case studies.
1. Immunomodulatory Activity
Research indicates that this compound exhibits significant immunomodulatory effects. A study conducted by Jayaraman and Jayadevi (2021) isolated this compound from Leucas lavandulifolia and evaluated its impact on immune responses. The findings revealed that this compound suppressed the production of nitric oxide (NO), interleukin-4 (IL-4), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages at doses ranging from 1 to 25 μg/ml . This suggests potential therapeutic applications in managing inflammatory diseases.
2. Antioxidant Properties
This compound's antioxidant capabilities have been documented through various assays. In a study by Min et al. (2004), this compound isolated from Garcinia hombroniana demonstrated radical scavenging activity in the DPPH assay, showing potency comparable to gallic acid and superior to trolox at certain concentrations . The antioxidative properties are attributed to its chemical structure, which facilitates hydrogen donation.
Concentration (mg/mL) | DPPH Scavenging Activity (%) |
---|---|
0.05 | Moderate |
0.1 | Moderate |
0.5 | Significant |
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various pathogens. Singh et al. (2002) reported that this compound exhibited moderate antimicrobial activity against Gram-positive bacteria, with an IC50 of 16.11 µg/mL against Gardnerella vaginalis and a higher concentration required for complete inhibition . Furthermore, Simelane et al. (2013) evaluated its anti-plasmodial activity against Plasmodium falciparum and Plasmodium berghei, finding effective concentrations above 100 µg/mL, albeit lower than the positive control chloroquine .
4. Anti-inflammatory Effects
This compound has shown promise as an anti-inflammatory agent. In a study examining its effects on sepsis-induced acute lung injury, it was found to inhibit M1 macrophage polarization and reduce inflammatory cytokine production . This positions this compound as a potential candidate for treating inflammatory conditions.
Case Studies
Case Study 1: Immunomodulatory Effects
- Objective : To assess the immunomodulatory effects of this compound.
- Method : In vitro assays on RAW 264.7 macrophages.
- Results : Significant suppression of NO and IL-6 production at low concentrations.
Case Study 2: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity of this compound.
- Method : Zone of inhibition tests against various pathogens.
- Results : Effective against Gardnerella vaginalis; moderate activity noted against other Gram-positive bacteria.
Q & A
Basic Research Questions
Q. How can Taraxerone be structurally characterized in laboratory settings?
this compound (C₃₀H₄₈O, CAS 514-07-8) is a pentacyclic triterpenoid with a molecular weight of 424.7 g/mol. Its structure includes a ketone group at position 3 and a methyl-substituted oleanane backbone . Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Assign carbon signals using ¹³C NMR (e.g., signals at δ 217.9 ppm for C-3 ketone and δ 158.0 ppm for olefinic carbons) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 424.7 for [M]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups like the ketone (C=O stretch at ~1700 cm⁻¹) .
Q. What biochemical assays are used to evaluate this compound's effects on alcohol metabolism enzymes?
this compound enhances alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) activity. Key experimental protocols include:
- Enzyme Kinetic Assays : Measure EC₅₀ values (e.g., 512.42 μM for ADH and 500.16 μM for ALDH) using spectrophotometric methods to track NADH production at 340 nm .
- Fluorescent Substrates : Use BODIPY aminoacetaldehyde (BAAA) as a fluorescent probe for ALDH activity in cell-based assays .
Q. What are the optimal storage conditions for this compound to ensure stability?
Store this compound as a solid powder at 4°C for short-term use or -4°C for long-term preservation to prevent degradation. Ensure airtight containers to minimize exposure to humidity and oxygen .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound's antitumor activity in vitro?
- Cell Viability Assays : Use the MTT assay to determine IC₅₀ values (e.g., 53.2–61.6 μM in A-549 lung cancer cells) .
- Colony Formation Assays : Treat cells with this compound (e.g., 125 μM) for 7–14 days to quantify inhibition of clonogenicity .
- Apoptosis Markers : Employ fluorescence microscopy with Hoechst 33258 or acridine orange/ethidium bromide staining to visualize chromatin condensation and nuclear fragmentation .
Q. What methodologies validate this compound-induced apoptosis in cancer cells?
- Transmission Electron Microscopy (TEM) : Observe ultrastructural changes (e.g., nuclear membrane rupture, apoptotic bodies) in this compound-treated cells .
- Flow Cytometry : Use Annexin V/PI staining to quantify early/late apoptotic populations .
- Western Blotting : Analyze pro-apoptotic proteins (e.g., Bax, caspase-3) and anti-apoptotic markers (e.g., Bcl-2) .
Q. How should researchers address contradictions in efficacy metrics (e.g., EC₅₀ vs. IC₅₀) across studies?
- Contextualize Assay Conditions : EC₅₀ values (enzyme activity) and IC₅₀ (cell viability) reflect different biological endpoints. Compare results within similar experimental systems (e.g., enzyme vs. cell-based assays) .
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., 48-hour exposure for IC₅₀) to ensure reproducibility .
Q. What strategies optimize this compound's solubility for in vivo studies?
- Solubilization Agents : Use dimethyl sulfoxide (DMSO) for in vitro studies (<0.1% final concentration) or cyclodextrins for in vivo formulations .
- Pharmacokinetic Profiling : Monitor plasma half-life and bioavailability using LC-MS/MS to adjust dosing regimens .
Q. Data Analysis and Interpretation
Q. How can researchers interpret carbon NMR data for this compound's structural elucidation?
Refer to the ¹³C NMR table (30 carbons) to assign signals:
Carbon Number | δ (ppm) | Multiplicity |
---|---|---|
1 | 217.9 | s |
2 | 158.0 | s |
... | ... | ... |
Use DEPT-135 to distinguish CH₃, CH₂, and CH groups . |
Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?
- Nonlinear Regression : Fit dose-response curves (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀/EC₅₀ using software like GraphPad Prism .
- ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., p<0.05 for significance) .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed Methods : Report exact concentrations, incubation times, and cell passage numbers .
- Negative Controls : Include vehicle-treated (e.g., DMSO) and positive controls (e.g., cisplatin for apoptosis assays) .
- Data Sharing : Deposit raw data (e.g., microscopy images, flow cytometry files) in public repositories .
Properties
IUPAC Name |
(4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-23H,10-19H2,1-8H3/t20-,22+,23+,27-,28-,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCAVZSSFGIHQZ-YLAYQGCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(=O)CCC5(C4CCC3(C2C1)C)C)(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965707 | |
Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514-07-8 | |
Record name | Taraxerone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taraxerone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TARAXERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC7U2M012Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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